molecular formula C21H18N2O4S B5057034 3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide

3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide

Cat. No.: B5057034
M. Wt: 394.4 g/mol
InChI Key: WHQNXAJATUXXJK-UHFFFAOYSA-N
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Description

3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure that includes both phenyl and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide typically involves the reaction of a phenylsulfamoyl derivative with a 3-oxo-3-phenylpropanamide precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
  • 3-oxo-3-phenyl-N-(1,3-thiazol-2-yl)propanamide
  • 3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
  • N-(2-methoxy-phenyl)-3-oxo-3-phenyl-propionamide

Uniqueness

3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide is unique due to the presence of both phenyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets .

Properties

IUPAC Name

3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c24-20(16-8-3-1-4-9-16)15-21(25)22-18-12-7-13-19(14-18)28(26,27)23-17-10-5-2-6-11-17/h1-14,23H,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQNXAJATUXXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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